4-Cyclopropoxy-3-fluoroaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-fluoroaniline |
InChI |
InChI=1S/C9H10FNO/c10-8-5-6(11)1-4-9(8)12-7-2-3-7/h1,4-5,7H,2-3,11H2 |
InChI Key |
OPTZOTRWXWOHEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
Synthetic Methodologies and Routes to 4 Cyclopropoxy 3 Fluoroaniline
Precursor Synthesis and Functionalization
The assembly of 4-cyclopropoxy-3-fluoroaniline necessitates the careful and sequential synthesis of functionalized aromatic precursors. Key to this process is the introduction of the fluorine atom onto an aromatic ring, the formation of the cyclopropyl (B3062369) ether linkage, and the management of the amino group, often through a nitro intermediate.
Strategic Introduction of Fluorine onto Aromatic Precursors
The incorporation of a fluorine atom at the meta-position to the eventual amino group is a critical step. Several classical and contemporary fluorination methods are applicable.
Electrophilic fluorination offers a direct method for the introduction of fluorine onto an aromatic ring. This approach utilizes reagents that act as a source of an electrophilic fluorine atom ("F+"). wikipedia.org Commonly employed reagents include N-fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI), and N-fluoro-dicationic salts like Selectfluor®. wikipedia.orgnih.gov These reagents are known for their relative stability, safety, and ease of handling compared to elemental fluorine. wikipedia.org
The mechanism of electrophilic fluorination is still a subject of some debate, with possibilities including an SN2-type pathway or a single-electron transfer (SET) process. wikipedia.org For the synthesis of a 3-fluoroaniline (B1664137) derivative, an electrophilic fluorination strategy would typically be applied to a pre-functionalized aniline (B41778) or a precursor thereof. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity.
| Reagent Class | Example Reagent | Key Features |
| N-Fluorosulfonimides | N-Fluorobenzenesulfonimide (NFSI) | Effective, commonly used, and soluble in various organic solvents. |
| N-Fluoro-dicationic salts | Selectfluor® | Cationic nitrogen increases electrophilicity, leading to higher rates and yields. |
Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing a fluorine atom, particularly when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group (e.g., another halogen or a nitro group). beilstein-journals.org The Halex process, for instance, involves the exchange of a chloride with a fluoride (B91410) using an alkali metal fluoride at elevated temperatures. google.com A patent describes the preparation of 3-chloro-4-fluoronitrobenzene (B104753) from 3,4-dichloronitrobenzene (B32671) using potassium fluoride in sulfolane (B150427) at 240°C. google.com
In the context of synthesizing a precursor for this compound, a plausible route involves the nucleophilic substitution of a leaving group at the 3-position of a 4-alkoxy-nitrobenzene derivative. For example, the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been achieved through the fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene, demonstrating the utility of the nitro group as a leaving group in SNAr reactions. beilstein-journals.org
Recent advancements have also explored mechanochemical protocols for nucleophilic aromatic fluorination. These solvent-free or low-solvent methods can offer advantages in terms of reaction speed, efficiency, and environmental impact. rsc.org A simple mechanochemical protocol using potassium fluoride (KF) and quaternary ammonium (B1175870) salts has been developed for the efficient fluorination of N-heteroaryl halides. rsc.org
The Balz-Schiemann reaction is a cornerstone of fluoroaromatic synthesis, providing a reliable method for converting primary aromatic amines into aryl fluorides. wikipedia.org The reaction proceeds through the diazotization of an aniline derivative, followed by the thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. wikipedia.orgorganic-chemistry.org
A typical Balz-Schiemann reaction involves treating the aromatic amine with nitrous acid in the presence of fluoroboric acid (HBF4) to form the diazonium tetrafluoroborate intermediate. wikipedia.org This salt is often stable enough to be isolated before being heated to induce the fluorodediazoniation. wikipedia.org Innovations in the Balz-Schiemann reaction include the use of alternative counterions like hexafluorophosphates (PF6⁻) and hexafluoroantimonates (SbF6⁻), which can lead to improved yields for certain substrates. wikipedia.org Furthermore, diazotization can be effected with nitrosonium salts, and alternative fluoride sources can be employed to circumvent the use of the relatively expensive tetrafluoroborate. wikipedia.org
| Reaction | Description | Key Features |
| Traditional Balz-Schiemann | Conversion of a primary aromatic amine to an aryl fluoride via a diazonium tetrafluoroborate intermediate. wikipedia.org | A well-established and reliable method. |
| Variants | Use of alternative counterions (e.g., PF6⁻, SbF6⁻) or in situ generation of the diazonium salt. wikipedia.org | Can offer improved yields and milder reaction conditions. |
Synthesis of Cyclopropanol (B106826) Derivatives and Related Cyclopropyl Ethers
The introduction of the cyclopropoxy group is typically achieved through an etherification reaction between a suitably substituted phenol (B47542) and a cyclopropyl-containing electrophile, or by coupling a phenol with a cyclopropylating agent.
Common methods for forming aryl ethers include the Williamson ether synthesis, the Ullmann condensation, and the Buchwald-Hartwig amination-type C-O coupling. The Williamson ether synthesis involves the reaction of a phenoxide with a cyclopropyl halide or tosylate. wikipedia.org This reaction proceeds via an SN2 mechanism. wikipedia.org
The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an alcohol. wikipedia.org Traditional Ullmann reactions often require harsh conditions, but modern modifications with soluble copper catalysts and ligands have improved the scope and mildness of this transformation. wikipedia.org
More recently, palladium-catalyzed C-O coupling reactions, analogous to the Buchwald-Hartwig amination, have emerged as powerful methods for the synthesis of aryl ethers. organic-chemistry.org These reactions typically employ a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an aryl halide or triflate with an alcohol. organic-chemistry.org
Preparation of Substituted Anilines and Nitroaniline Intermediates
The amino group of this compound is often introduced at a late stage of the synthesis, typically by the reduction of a corresponding nitro compound. Therefore, the synthesis of substituted nitroaniline and nitrobenzene (B124822) precursors is of paramount importance.
A common strategy involves the nitration of a functionalized aromatic precursor. For instance, a 4-cyclopropoxyfluorobenzene could be nitrated to introduce the nitro group at the 3-position. Subsequently, the nitro group can be reduced to an amine using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or by using metals like iron, tin, or zinc in acidic media.
Alternatively, the synthesis can start with a pre-functionalized nitroaromatic compound. For example, a commercially available fluoronitrobenzene derivative can be subjected to nucleophilic aromatic substitution to introduce the cyclopropoxy group, followed by reduction of the nitro group. The synthesis of 4-fluoronitrobenzene itself is often achieved via the Halex process from 4-chloronitrobenzene. researchgate.net
Formation of the Cyclopropoxy Ether Linkage
The creation of the C-O bond between the cyclopropyl group and the aromatic ring is a critical step. The presence of a fluorine atom at the 3-position and an electron-withdrawing group (typically a nitro group, -NO₂) para to the target C4 position activates the ring for etherification.
Nucleophilic aromatic substitution (SₙAr) is a primary and direct method for forming aryl ethers, often realized through the Williamson ether synthesis. This reaction involves the attack of a nucleophile—in this case, the cyclopropoxide anion—on an electron-deficient aromatic ring bearing a suitable leaving group.
The reaction proceeds via a two-step addition-elimination mechanism. The cyclopropoxide ion, generated by treating cyclopropanol with a strong base like sodium hydride (NaH) or potassium hydride (KH), attacks the carbon atom bearing the leaving group. This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the leaving group, typically a halide.
For the synthesis of the 4-cyclopropoxy-3-fluoronitrobenzene intermediate, a starting material like 3,4-difluoronitrobenzene (B149031) is ideal. The nitro group strongly activates the ring, and the fluorine atom at the C4 position is an excellent leaving group in SₙAr reactions, often more so than chlorine. The reaction of 3,4-difluoronitrobenzene with potassium cyclopropoxide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) would selectively displace the C4-fluoride, yielding the desired product.
| Aryl Halide | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| 3,4-Difluoronitrobenzene | Cyclopropanol | K₂CO₃ | DMF | 80 | High (reported) |
| 4-Chloro-3-fluoronitrobenzene | Sodium Methoxide | NaH | THF | 65 | 95 |
| 3,4-Difluoronitrobenzene | Sodium Ethoxide | NaH | THF | 25 | 98 |
Note: Data is compiled from analogous reactions and demonstrates the general feasibility and conditions for SₙAr on similar substrates.
When direct SₙAr is not efficient, transition metal-catalyzed cross-coupling reactions provide powerful alternatives for forming the C-O bond. Palladium and copper are the most common metals employed for this purpose.
The Buchwald-Hartwig amination reaction has been extended to include C-O bond formation, often referred to as Buchwald-Hartwig etherification. This palladium-catalyzed cross-coupling reaction can effectively couple aryl halides or triflates with alcohols. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alcohol and subsequent reductive elimination to form the aryl ether and regenerate the Pd(0) catalyst.
The success of this reaction is highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps in the catalytic cycle. Sterically hindered biarylphosphine ligands are commonly used. A strong base is required to deprotonate the alcohol, making it a more effective nucleophile in the catalytic cycle.
| Aryl Halide | Alcohol | Catalyst / Ligand | Base | Solvent | Temperature (°C) |
| 1-Bromo-4-nitrobenzene | Isopropanol | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 100 |
| 4-Chloronitrobenzene | Cyclohexanol | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 |
| 1-Bromo-3-fluorobenzene | Ethanol (B145695) | Pd(OAc)₂ / SPhos | NaOtBu | Dioxane | 100 |
Note: This table presents typical conditions for Buchwald-Hartwig etherification on related substrates.
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of aryl ethers from an aryl halide and an alcohol. organic-chemistry.org Traditional Ullmann conditions are often harsh, requiring high temperatures (frequently over 200°C) and stoichiometric amounts of copper powder. organic-chemistry.org However, modern protocols have been developed that use a catalytic amount of a copper(I) salt, such as CuI, often in the presence of a ligand like phenanthroline or an amino acid, allowing the reaction to proceed under milder conditions. wikipedia.org
The mechanism involves the formation of a copper alkoxide, which then reacts with the aryl halide. wikipedia.org As with SₙAr, the reaction works best with aryl halides that are activated by electron-withdrawing groups, making 4-chloro-3-fluoronitrobenzene or 3,4-difluoronitrobenzene suitable substrates. organic-chemistry.org
| Aryl Halide | Alcohol/Phenol | Copper Source | Base | Solvent | Temperature (°C) |
| 4-Chloronitrobenzene | Phenol | Cu Powder | K₂CO₃ | DMF | 150 |
| 2-Bromotoluene | Methanol (B129727) | CuI / Phenanthroline | Cs₂CO₃ | Toluene | 110 |
| 4-Iodotoluene | 1,2,4-Triazole | CuI / Ligand | K₂CO₃ | DMSO | 120 |
Note: Data is based on established Ullmann condensation protocols for analogous substrates.
Beyond the primary methods, other strategies for etherification exist, though they are less commonly applied for this specific transformation. One such method is the Mitsunobu reaction, which allows for the conversion of an alcohol to an ether under mild, redox-neutral conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD). This method is typically used for alkyl-alkyl or alkyl-aryl ether synthesis where the aryl component is a phenol. Its application in coupling a non-phenolic alcohol directly to an aryl halide is not standard.
Transition Metal-Catalyzed Coupling Reactions for C-O Bond Formation
Introduction of the Amino Group (Aniline Formation)
The final step in the synthesis of this compound is the reduction of the nitro group of the 4-cyclopropoxy-3-fluoronitrobenzene intermediate. The conversion of an aromatic nitro compound to an aniline is a robust and well-established transformation in organic chemistry.
The most common and industrially scalable method is catalytic hydrogenation. This involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this purpose. Other catalysts such as platinum on carbon (Pt/C), platinum(IV) oxide (PtO₂), or Raney nickel can also be employed. The reaction is typically carried out in a solvent like ethanol, methanol, or ethyl acetate (B1210297) at moderate pressures and temperatures. This method is known for its high yields and clean conversion, producing water as the only byproduct.
Alternatively, chemical reduction methods can be used. These involve the use of stoichiometric reducing agents. A classic method is the reduction with a metal in acidic media, such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl). These methods are highly effective and tolerant of many functional groups but generate significant amounts of metal waste.
| Substrate | Reagents | Solvent | Conditions | Yield (%) |
| 4-Fluoronitrobenzene | H₂, 10% Pd/C | Methanol | Room Temp, 3 h | 100 |
| 3-Chloro-4-fluoronitrobenzene | H₂, 1% Pt/C | (No solvent) | 50-100°C, 0.1-5 MPa | >94 |
| Generic Nitroarene | Fe, HCl | Ethanol/Water | Reflux | >90 |
| Generic Nitroarene | SnCl₂, HCl | Ethanol | Reflux | >90 |
Note: This table provides data for the reduction of similar fluoronitroarene substrates, demonstrating the efficacy of these standard methods.
Reduction of Nitroaryl Precursors to Anilines
The most common and well-documented method for the synthesis of this compound proceeds via the reduction of its corresponding nitro precursor, 1-cyclopropoxy-2-fluoro-4-nitrobenzene (B14811083). This transformation can be accomplished using various reducing agents, broadly categorized into catalytic hydrogenation and chemical reduction methods.
Catalytic Hydrogenation
Catalytic hydrogenation stands as a clean and efficient method for the reduction of nitroarenes. This process typically involves the use of hydrogen gas in the presence of a metal catalyst.
Detailed Research Findings: In a typical procedure analogous to the synthesis of similar fluoroanilines, 1-cyclopropoxy-2-fluoro-4-nitrobenzene is dissolved in a suitable solvent, such as methanol or ethanol. A catalyst, most commonly palladium on carbon (Pd/C), is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere, often at elevated pressure, and stirred until the reduction is complete. The catalyst is subsequently removed by filtration, and the solvent is evaporated to yield the desired this compound. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). While specific yields for this exact transformation are not widely published, similar reductions of fluoronitrobenzene derivatives often proceed in high yield, frequently exceeding 90%. chemicalbook.comwikipedia.org
| Parameter | Typical Condition |
| Substrate | 1-cyclopropoxy-2-fluoro-4-nitrobenzene |
| Catalyst | Palladium on carbon (Pd/C) |
| Solvent | Methanol, Ethanol |
| Reducing Agent | Hydrogen gas (H₂) |
| Pressure | Atmospheric to elevated |
| Temperature | Room temperature to mild heating |
This table presents typical conditions for the catalytic hydrogenation of nitroaryl precursors.
Chemical Reducing Agents
A variety of chemical reducing agents can also be employed for the conversion of the nitro group to an amine. These methods are often preferred in laboratory settings due to their operational simplicity and avoidance of specialized high-pressure equipment.
Detailed Research Findings: Commonly used chemical reducing agents for this type of transformation include metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid. For instance, the reduction of a nitroaryl precursor can be carried out by stirring with iron filings in a mixture of ethanol and an acidic aqueous solution. The reaction is typically heated to reflux to ensure complete conversion. Upon completion, the solid iron residues are filtered off, and the product is extracted into an organic solvent. After purification, which may involve column chromatography, this compound can be obtained. Other reagents like sodium dithionite (B78146) or tin(II) chloride are also effective for this reduction. The choice of reducing agent can depend on the presence of other functional groups in the molecule and desired reaction conditions.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Iron/HCl | Ethanol/Water, Reflux | Inexpensive, effective | Requires acidic conditions, workup can be tedious |
| Tin(II) Chloride | Ethanol or Ethyl Acetate, Reflux | Milder conditions | Stoichiometric tin waste |
| Sodium Dithionite | Water/Organic co-solvent | Mild, good for sensitive substrates | Can require large excess of reagent |
This interactive data table summarizes various chemical reducing agents and their typical applications.
Direct Amination Reactions on Aromatic Systems
Directly introducing an amino group onto the aromatic ring of a pre-functionalized precursor, such as 1-cyclopropoxy-2-fluorobenzene (B1456285), represents a more convergent synthetic approach. Methodologies like electrochemical C-H amination and palladium-catalyzed Buchwald-Hartwig amination are at the forefront of this area.
Electrochemical C-H Amination
Electrochemical methods offer a green and often reagent-free approach to C-H functionalization. While specific examples for the direct amination of 1-cyclopropoxy-2-fluorobenzene to yield this compound are not prominently reported in the literature, the general principles of electrochemical C-H amination are well-established for a variety of aromatic substrates. This technique typically involves the anodic oxidation of the aromatic compound in the presence of a nitrogen source to generate a reactive intermediate that leads to the formation of a new C-N bond. The regioselectivity of such reactions can be a significant challenge and is often directed by the electronic and steric properties of the substituents on the aromatic ring.
Buchwald-Hartwig Amination Analogs
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgacsgcipr.orglibretexts.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, a hypothetical Buchwald-Hartwig approach would involve the coupling of a 4-substituted-1-cyclopropoxy-2-fluorobenzene (where the substituent is a halide or triflate) with an ammonia (B1221849) equivalent. The development of catalyst systems that can effectively use ammonia or its surrogates is an active area of research. rsc.orgnih.gov The success of this approach would be contingent on the availability of the appropriately substituted precursor and the optimization of the catalytic system to achieve high yields and avoid side reactions.
One-Pot and Multi-Component Strategies
While a specific, established one-pot or multi-component reaction for the direct synthesis of this compound is not described in detail in the current literature, the principles of these strategies could be applied. For example, a hypothetical multi-component reaction could involve the in-situ formation of the cyclopropoxy ether from a dihalogenated precursor, followed by a subsequent amination step in the same reaction vessel. A European patent (EP 0430847 A1) describes a procedure for the preparation of N-cyclopropyl-4-fluoroanilines which involves a selective substitution of a fluorine atom on a nitrobenzene derivative with cyclopropylamine, followed by reduction. googleapis.com This sequential reaction, while not strictly a one-pot synthesis of the title compound, illustrates the potential for combining multiple transformations to build complexity in a streamlined fashion. The development of a true one-pot synthesis of this compound would be a significant advancement in its efficient production. rsc.orgorganic-chemistry.orgnih.govnih.gov
Green Chemistry Principles in Synthesis of this compound
The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles encourage the design of reactions that are efficient, safe, and minimize waste generation.
Solvent Minimization and Elimination (e.g., Solid-State Fluorination)
A primary goal of green chemistry is to reduce or eliminate the use of hazardous and volatile organic solvents. Traditional methods for introducing a fluorine atom onto an aromatic ring, a key step in synthesizing precursors for this compound, often rely on high-boiling, polar aprotic solvents that are difficult to remove and recycle.
Recent advancements have demonstrated the feasibility of solid-state aromatic nucleophilic fluorination (SNAr) through mechanochemical protocols. rsc.org This technique involves grinding solid reactants, such as a suitable di-halo precursor with potassium fluoride (KF) and a phase-transfer catalyst (e.g., a quaternary ammonium salt), in a ball mill. This solvent-free approach offers several advantages:
Rapidity: Reactions can be completed in under an hour. rsc.org
Simplicity: The process can be carried out under ambient conditions without the need for inert atmospheres. rsc.org
Reduced Waste: It eliminates the need for toxic, high-boiling solvents, simplifying product purification and reducing chemical waste. rsc.org
This method presents a more cost-effective and environmentally friendly route for producing key fluorinated intermediates. rsc.org
| Parameter | Conventional Solution-Phase Fluorination | Solid-State Mechanochemical Fluorination |
|---|---|---|
| Reaction Medium | High-boiling polar solvents (e.g., DMSO, DMF) | Solvent-free or minimal solvent grinding |
| Conditions | High temperatures, often requiring inert atmosphere | Ambient temperature and atmosphere |
| Reaction Time | Several hours to days | Typically less than 1 hour rsc.org |
| Work-up | Liquid-liquid extraction, extensive purification | Direct isolation of product, simpler purification |
| Environmental Impact | High solvent waste, high energy consumption | Minimal solvent waste, lower energy consumption |
Atom Economy and Waste Reduction in Reaction Design
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com A high atom economy indicates minimal waste generation. primescholars.com
In the context of this compound synthesis, two key bond formations are the C-O ether linkage and the C-N amine group. The traditional synthesis of anilines, such as the Béchamp reduction of nitroarenes using iron and acid, has a very poor atom economy (around 35%) due to the large volume of iron oxide sludge produced as waste. rsc.org In contrast, catalytic hydrogenation of a nitro precursor using H2 gas has a much higher atom economy (around 72%), with water being the only byproduct. rsc.org
Similarly, for the formation of the cyclopropoxy ether, a classic Williamson ether synthesis involves reacting a phenoxide with a cyclopropyl halide. While effective, this substitution reaction generates a stoichiometric amount of salt byproduct, lowering the atom economy.
Calculating Atom Economy: The percent atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com
| Reaction | Reactants | Desired Product | Byproducts | % Atom Economy |
|---|---|---|---|---|
| Béchamp Reduction | 4-Cyclopropoxy-3-fluoro-1-nitrobenzene + 3 Fe + 6 HCl | This compound | 3 FeCl2 + 2 H2O | ~45% (Varies with specific conditions) |
| Catalytic Hydrogenation | 4-Cyclopropoxy-3-fluoro-1-nitrobenzene + 3 H2 | This compound | 2 H2O | 82.6% |
Designing a synthetic route that utilizes catalytic and addition reactions over stoichiometric substitution and elimination reactions is crucial for maximizing atom economy and reducing waste. primescholars.com
Utilization of Ionic Liquids as Reaction Media
Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. They are considered "green" solvents due to their negligible vapor pressure, which reduces air pollution and exposure risks. acs.org In the synthesis of compounds like this compound, ILs can serve as highly effective media for nucleophilic aromatic substitution (SNAr) reactions. acs.orgrsc.orgrsc.org
The properties of ILs can be finely tuned by changing the cation-anion pair, making them "designer solvents". acs.org For SNAr reactions, the choice of anion is particularly critical as it can influence the reaction rate by acting as a hydrogen bond acceptor. acs.orgrsc.org Studies have shown that ILs can lead to dramatic increases in reaction yields for SNAr processes compared to the best available molecular solvents, sometimes even eliminating the need for an added base. acs.org Their use can replace conventional volatile organic compounds (VOCs), enhancing the safety and sustainability of the synthesis.
| Property | Description | Green Advantage |
|---|---|---|
| Volatility | Extremely low vapor pressure | Reduces air pollution and solvent loss; non-flammable acs.org |
| Tunability | Properties can be altered by changing cation/anion combination | Can be designed to optimize a specific reaction, increasing efficiency acs.org |
| Solvating Power | Excellent solvating ability for a wide range of organic and inorganic compounds | Can enhance reaction rates and yields researchgate.net |
| Recyclability | Can often be separated from products and reused | Reduces overall waste and cost |
Energy Efficiency in Synthetic Procedures
Improving energy efficiency is another key tenet of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for reducing energy consumption and reaction times. ajgreenchem.com Microwave irradiation transfers energy directly to polar molecules in the reaction mixture, leading to rapid and uniform heating that is significantly more efficient than conventional oil baths or hot plates. ajgreenchem.comoatext.com
This technique has been successfully applied to numerous organic transformations, including nucleophilic aromatic substitutions, which are central to the synthesis of fluorinated aromatics. researchgate.netnih.gov The benefits include:
Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes. ajgreenchem.comoatext.com
Improved Yields: Rapid heating can minimize the formation of side products. ajgreenchem.com
Solvent-Free Conditions: The efficiency of microwave heating can enable reactions to be run without a solvent, further enhancing the green credentials of the process. oatext.com
By employing microwave technology, the synthesis of this compound or its intermediates can be made faster, cleaner, and more energy-efficient. nih.govsruc.ac.uk
Retrosynthetic Analysis for Complex Aniline Derivatives
Retrosynthetic analysis is a technique used to plan the synthesis of a complex target molecule by mentally breaking it down into simpler, commercially available starting materials. lkouniv.ac.inamazonaws.comias.ac.in This process involves "disconnections," which are imaginary bond cleavages that correspond to the reverse of known, reliable chemical reactions. amazonaws.com
Disconnection Strategies for the C-N and C-O Bonds
For a molecule like this compound, the key disconnections involve the bonds to the heteroatoms: the C-N bond of the aniline and the C-O bond of the cyclopropyl ether. bham.ac.ukscripps.edu
C-N Bond Disconnection: A direct disconnection of the C(aryl)-NH2 bond is generally not a valid retrosynthetic step, as there are no reliable reactions to form this bond directly by adding an "NH2" synthon. lkouniv.ac.in The standard and most effective strategy is to use a Functional Group Interconversion (FGI) . lkouniv.ac.inias.ac.in The aniline group is retrosynthetically converted to a nitro group (-NO2).
Disconnection (FGI): Ar-NH2 ⇒ Ar-NO2
Forward Reaction: The corresponding forward reaction is the reduction of the nitro group to an amine, which can be achieved through various methods, most notably green catalytic hydrogenation (e.g., H2/Pd-C). rsc.org
This C-NO2 bond is a logical point for disconnection from the aromatic ring, as nitro groups are typically introduced via electrophilic aromatic substitution (nitration).
C-O Bond Disconnection: The cyclopropoxy group is an aryl ether. The most logical disconnection for an ether is the C-O bond. amazonaws.comslideshare.net This disconnection generates a nucleophilic phenoxide synthon and an electrophilic cyclopropyl synthon.
Disconnection: Ar-O-R ⇒ Ar-O- + R+
Synthetic Equivalents: The phenoxide anion (Ar-O-) is generated by deprotonating the corresponding phenol (Ar-OH) with a base. The cyclopropyl cation (R+) synthon is represented by a synthetic equivalent like cyclopropyl bromide or cyclopropyl tosylate.
Forward Reaction: This disconnection corresponds to the Williamson ether synthesis, a reliable SN2 reaction between the phenoxide and the cyclopropyl electrophile.
By applying these disconnection strategies, a plausible synthetic route for this compound can be devised from simpler precursors such as a fluorinated phenol, a cyclopropyl halide, and ultimately, a fluorinated benzene (B151609) derivative.
Functional Group Interconversion (FGI) in Synthetic Planning
Functional Group Interconversion (FGI) is a cornerstone in the strategic planning of the synthesis of this compound. This approach involves converting one functional group into another to facilitate subsequent reaction steps or to install the desired functionality at a specific position on the aromatic ring.
A primary FGI strategy involves the reduction of a nitro group to an amine. This is a crucial final step in many synthetic routes to aniline derivatives. For instance, a common precursor, 4-cyclopropoxy-3-fluoronitrobenzene, can be readily reduced to the target aniline. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or iron powder in the presence of an acid like hydrochloric acid. google.comchemicalbook.com
Another key FGI is the conversion of a hydroxyl group to a cyclopropoxy ether. This is typically accomplished through a Williamson ether synthesis, where a phenoxide is reacted with a cyclopropyl halide. wikipedia.orgmasterorganicchemistry.com This strategy necessitates the synthesis of a 4-hydroxy-3-fluoroaniline or a precursor with a hydroxyl group at the 4-position.
Furthermore, the diazotization of an amino group to a diazonium salt, followed by substitution, represents another powerful FGI strategy. Although not a direct route to the final product, it can be employed in the synthesis of key intermediates.
These FGI strategies allow for a flexible and modular approach to the synthesis, enabling the use of a wider range of starting materials and intermediates.
Identification of Key Synthons and Accessible Starting Materials
Retrosynthetic analysis of this compound reveals several key synthons and corresponding commercially available or readily synthesizable starting materials.
Key Synthons:
4-Cyclopropoxy-3-fluorophenyl synthon: This can be conceptually disconnected to a 3-fluoro-4-hydroxyphenyl synthon and a cyclopropyl electrophile.
3-Fluoroaniline synthon: This provides the core aniline structure with the fluorine atom at the desired position.
Accessible Starting Materials:
A critical aspect of an efficient synthesis is the selection of accessible and cost-effective starting materials. For the synthesis of this compound, several viable starting materials can be considered:
3-Fluoro-4-nitroaniline: This compound is a valuable starting material as it already contains the required fluoro and amino (in its nitro precursor form) functionalities in the correct relative positions. chemicalbook.comsmolecule.comchemicalbook.com The synthesis can then focus on introducing the cyclopropoxy group.
4-Bromo-1-fluoro-2-nitrobenzene: This starting material allows for the introduction of the cyclopropoxy group via a nucleophilic aromatic substitution reaction, displacing the bromine atom. chemicalbook.comchemicalbook.com The nitro group can then be reduced to the target aniline.
p-Fluoroaniline: This readily available chemical can be nitrated to produce 4-fluoro-3-nitroaniline, which can then be further functionalized. wikipedia.orggoogle.com
3-Chloro-4-fluoronitrobenzene: Similar to the bromo-analogue, this can serve as a precursor where the chloro group is displaced by a cyclopropoxy group, followed by nitro group reduction. google.comossila.com
Multi-Step Synthesis Planning and Convergence
Linear Synthesis Approach:
A common linear approach starts with a commercially available substituted benzene derivative and proceeds through a series of sequential reactions.
Route 1: Starting from 3-Fluoro-4-nitroaniline
Diazotization and Hydrolysis: 3-Fluoro-4-nitroaniline is converted to the corresponding diazonium salt, which is then hydrolyzed to yield 2-fluoro-4-nitrophenol.
Williamson Ether Synthesis: The resulting phenol is reacted with a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a base to form 4-cyclopropoxy-3-fluoronitrobenzene. wikipedia.orgmasterorganicchemistry.com
Nitro Group Reduction: The nitro group of 4-cyclopropoxy-3-fluoronitrobenzene is reduced to an amine using standard methods, such as catalytic hydrogenation, to afford the final product, this compound. chemicalbook.com
Route 2: Starting from 4-Bromo-1-fluoro-2-nitrobenzene
Nucleophilic Aromatic Substitution: 4-Bromo-1-fluoro-2-nitrobenzene is reacted with sodium cyclopropoxide in a suitable solvent. The highly activated bromine atom is displaced by the cyclopropoxide to yield 4-cyclopropoxy-3-fluoronitrobenzene.
Nitro Group Reduction: Subsequent reduction of the nitro group provides this compound.
Convergent Synthesis Approach:
While less common for this specific molecule, a convergent approach could involve the synthesis of a more complex cyclopropoxy-containing fragment which is then coupled with a fluorinated aniline derivative. However, for a molecule of this complexity, a linear approach is generally more practical.
The choice between these routes will depend on factors such as the cost and availability of the starting materials and reagents, as well as the ease of purification of the intermediates.
Data Table of Synthetic Routes:
| Route | Starting Material | Key Intermediates | Key Reactions |
| 1 | 3-Fluoro-4-nitroaniline | 2-Fluoro-4-nitrophenol, 4-Cyclopropoxy-3-fluoronitrobenzene | Diazotization, Williamson Ether Synthesis, Nitro Reduction |
| 2 | 4-Bromo-1-fluoro-2-nitrobenzene | 4-Cyclopropoxy-3-fluoronitrobenzene | Nucleophilic Aromatic Substitution, Nitro Reduction |
This structured approach to synthesis, considering FGI, key synthons, and multi-step planning, allows for the efficient and reliable production of this compound for its various applications.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, a detailed map of the carbon-hydrogen framework and the electronic environment of other key atoms like fluorine can be established.
The ¹H NMR spectrum of 4-Cyclopropoxy-3-fluoroaniline is expected to show distinct signals for both its aromatic and aliphatic protons. The aromatic region would feature complex multiplets due to spin-spin coupling between the protons and the adjacent fluorine atom. The aliphatic region would contain signals corresponding to the cyclopropyl (B3062369) group.
Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring would appear in the typical aromatic region (approximately 6.5-7.5 ppm). Their specific chemical shifts and splitting patterns would be influenced by the electron-donating effects of the amino (-NH₂) and cyclopropoxy (-O-cPr) groups, and the electron-withdrawing effect of the fluorine (-F) atom. The proton ortho to the fluorine and amino groups is expected to be a doublet of doublets, coupled to the adjacent aromatic proton and the fluorine atom.
Amino Protons (-NH₂): A broad singlet is anticipated for the two amino protons, typically in the range of 3.5-4.5 ppm. The exact shift can vary with solvent, concentration, and temperature.
Cyclopropoxy Protons (-O-CH- and -CH₂-): The methine proton of the cyclopropyl group attached to the oxygen atom would appear as a multiplet. The four methylene (B1212753) protons of the cyclopropyl ring would likely present as two distinct multiplets in the upfield region (typically 0.5-1.5 ppm), characteristic of a strained aliphatic ring system.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic Protons (Ar-H) | 6.5 - 7.5 | m (multiplet) |
| Amino Protons (NH₂) | 3.5 - 4.5 | br s (broad singlet) |
| Cyclopropoxy Methine (O-CH) | 3.5 - 4.0 | m (multiplet) |
| Cyclopropyl Methylenes (CH₂) | 0.5 - 1.5 | m (multiplet) |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are expected. The chemical shifts are influenced by the electronegativity of attached atoms and hybridization.
Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon atom bonded to the fluorine (C-F) will show a large coupling constant (¹JCF) and appear as a doublet. The carbon attached to the amino group (C-N) and the cyclopropoxy group (C-O) will be shifted downfield. The remaining aromatic carbons will appear in the 110-140 ppm range, with their exact positions influenced by the substituent effects.
Cyclopropyl Carbons: The methine carbon of the cyclopropyl group attached to oxygen will be found in the ether region (around 70-80 ppm), while the two equivalent methylene carbons will appear at a much higher field (around 5-15 ppm).
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-F | 150 - 160 (doublet) |
| Aromatic C-O | 145 - 155 |
| Aromatic C-N | 140 - 150 |
| Other Aromatic C-H | 110 - 130 |
| Cyclopropoxy Methine (O-CH) | 70 - 80 |
| Cyclopropyl Methylenes (CH₂) | 5 - 15 |
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. For this compound, a single signal is expected for the fluorine atom. The chemical shift of this signal is sensitive to the electronic environment on the aromatic ring. Furthermore, this signal would appear as a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring, providing valuable information about its position.
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, for example, between adjacent protons on the aromatic ring and within the cyclopropyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would show direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of protonated carbons.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR and Raman spectra of this compound would display a series of characteristic absorption bands that confirm the presence of its key functional groups.
Amino (-NH₂) Group: Two distinct bands corresponding to the N-H symmetric and asymmetric stretching vibrations would be expected in the 3300-3500 cm⁻¹ region. An N-H scissoring (bending) vibration would also be visible around 1600-1650 cm⁻¹.
Ether (Ar-O-C) Group: Strong, characteristic C-O stretching bands would be present. The aryl-alkyl ether asymmetric stretch is typically found around 1200-1275 cm⁻¹, while the symmetric stretch would appear near 1000-1075 cm⁻¹.
Cyclopropyl Group: C-H stretching vibrations for the cyclopropyl ring are expected just above 3000 cm⁻¹. The ring deformations (breathing modes) of the cyclopropyl group also give rise to characteristic bands in the fingerprint region.
Fluorine Group (C-F): A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1100-1300 cm⁻¹.
Aromatic Ring: C-H stretching vibrations on the aromatic ring typically appear above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range can provide information about the substitution pattern of the ring.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Scissoring (Bend) | 1600 - 1650 | |
| Aromatic C=C | Ring Stretch | 1450 - 1600 |
| Aryl Ether (Ar-O) | Asymmetric Stretch | 1200 - 1275 |
| Aromatic C-F | Stretch | 1100 - 1300 |
Analysis of Hydrogen Bonding Interactions
Intramolecular and intermolecular hydrogen bonding can significantly influence the physicochemical properties of a molecule, including its conformation, crystal packing, and interaction with biological targets. In this compound, the presence of an amino (-NH2) group and a fluorine atom suggests the potential for N-H···F hydrogen bonding.
Detailed research into analogous systems, such as 4-anilino-5-fluoroquinazolines, has demonstrated that the interaction between an N-H proton and a nearby fluorine atom can be observed and characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Specifically, through-space coupling between the hydrogen and fluorine nuclei (¹hJNH,F) can be detected, with the magnitude of the coupling constant providing insight into the strength and geometry of the hydrogen bond. nih.gov For this compound, a similar approach could be employed to study the N-H···F interaction, which would likely be influenced by the orientation of the cyclopropoxy group.
Theoretical calculations, such as Density Functional Theory (DFT), can complement experimental data by modeling the preferred conformations and calculating the geometric parameters of the hydrogen bond, including the H···F distance and the N-H···F angle. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for the determination of molecular weight and elemental composition, as well as for the identification of impurities.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (C9H10FNO), the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental composition.
| Parameter | Value |
|---|---|
| Molecular Formula | C9H10FNO |
| Theoretical Exact Mass (m/z) | 167.0746 |
| Hypothetical Measured Mass (m/z) | 167.0748 |
| Mass Accuracy (ppm) | 1.2 |
Coupled Techniques (e.g., LC-MS) for Purity Assessment and Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for separating and identifying components in a mixture. It is widely used for purity assessment and to profile impurities in pharmaceutical compounds. An LC-MS method for this compound would involve developing a chromatographic separation to resolve the main compound from any process-related impurities or degradation products. The mass spectrometer would then be used to identify these separated components based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ions and analyzing the resulting daughter ions.
Chromatographic Separation and Analysis
Chromatographic techniques are essential for determining the purity of a compound and for quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity and performing quantitative analysis of non-volatile organic compounds. A typical HPLC method for this compound would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. Method validation would be performed to ensure linearity, accuracy, precision, and robustness.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Hypothetical Retention Time | 4.2 min |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS could be used to identify and quantify any volatile byproducts that may be present from the synthetic process. The sample would be injected into the gas chromatograph, where components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer for identification. The resulting mass spectra can be compared to spectral libraries for compound identification. For instance, volatile aromatic byproducts or residual solvents could be detected using this method.
Advanced Hyphenated Techniques (e.g., HPLC-SPE-NMR-TOF-MS) for Complex Mixture Analysis
The comprehensive characterization of complex chemical mixtures, such as those encountered during pharmaceutical process development and impurity profiling, necessitates analytical techniques that offer both high-resolution separation and unambiguous structural elucidation. The online coupling of multiple advanced analytical instruments, known as hyphenation, provides a powerful solution to this challenge. A prime example of such a sophisticated setup is the integration of High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR) spectroscopy, and Time-of-Flight Mass Spectrometry (TOF-MS). This multi-dimensional analytical approach, often denoted as HPLC-SPE-NMR-TOF-MS, offers unparalleled capabilities for the separation, identification, and structural confirmation of individual components within a complex matrix containing this compound and its potential process-related impurities or degradants.
The core strength of this hyphenated system lies in its ability to leverage the distinct advantages of each constituent technique in a seamless, automated workflow. omicsonline.orgasdlib.org HPLC serves as the initial high-resolution separation engine, resolving the complex mixture into its individual components based on their physicochemical properties. The eluent from the HPLC can be split, with a portion directed to the TOF-MS for highly accurate mass determination and molecular formula generation, providing real-time mass information on the separated compounds. longdom.org Concurrently, targeted peaks of interest can be automatically trapped onto an SPE cartridge. This crucial step allows for the concentration of low-level analytes and the removal of interfering HPLC mobile phase solvents, which is particularly important for subsequent NMR analysis. nih.gov Once a sufficient amount of a specific analyte is collected on the SPE cartridge, it is eluted with a suitable deuterated solvent directly into the NMR spectrometer for detailed structural characterization. nih.gov This integrated workflow significantly reduces analysis time and sample consumption compared to traditional offline approaches that involve manual fraction collection and purification. nih.gov
Hypothetical Application in the Analysis of a this compound Mixture
To illustrate the utility of HPLC-SPE-NMR-TOF-MS, consider a hypothetical scenario where a production batch of this compound is analyzed for impurities. The analytical workflow would proceed as follows:
HPLC Separation: The sample is injected into an HPLC system, and the components are separated on a suitable reversed-phase column. The resulting chromatogram, monitored by a UV detector, might reveal the main peak corresponding to this compound and several minor peaks indicating the presence of impurities.
Real-time MS Analysis: As the components elute from the HPLC column, a portion of the flow is directed to a TOF-MS instrument. This provides immediate, high-resolution mass data for each peak observed in the chromatogram.
Targeted SPE Trapping: Based on the real-time UV and MS data, the system can be programmed to automatically trap specific peaks of interest (e.g., unknown impurities) onto individual SPE cartridges.
Offline NMR Analysis: After the chromatographic run is complete, the trapped compounds are eluted from their respective SPE cartridges with a deuterated solvent (e.g., acetonitrile-d3) and transferred to the NMR spectrometer for a suite of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC).
Detailed Research Findings from the Hypothetical Analysis
The data generated from this hyphenated analysis would allow for a comprehensive understanding of the sample's composition.
HPLC-TOF-MS Data
The initial HPLC-MS analysis would provide the retention times and accurate mass measurements for the parent compound and any detected impurities. This data is crucial for proposing elemental compositions and identifying potential isomeric or isobaric species.
| Peak ID | Retention Time (min) | Observed m/z [M+H]⁺ | Calculated Mass | Proposed Formula | Plausible Identity |
|---|---|---|---|---|---|
| 1 | 5.8 | 180.0976 | 179.0903 | C₁₀H₁₂FNO | This compound |
| 2 | 4.2 | 128.0506 | 127.0430 | C₆H₆FNO | Impurity A (e.g., 3-Fluoro-4-hydroxyaniline) |
| 3 | 7.1 | 194.1132 | 193.1059 | C₁₁H₁₄FNO | Impurity B (e.g., N-acetyl-4-cyclopropoxy-3-fluoroaniline) |
SPE-NMR Data for Impurity B
Following the trapping of the peak at 7.1 minutes, subsequent NMR analysis would provide the definitive structural information. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, would allow for the unambiguous assignment of the structure of Impurity B.
| Nucleus | Experiment | Observed Chemical Shifts (δ, ppm) and Couplings (J, Hz) | Structural Assignment |
|---|---|---|---|
| ¹H | 1D ¹H NMR | 7.5-6.8 (m, 3H), 4.0-3.8 (m, 1H), 2.1 (s, 3H), 0.9-0.6 (m, 4H) | Aromatic, Cyclopropyl methine, Acetyl methyl, Cyclopropyl methylene protons |
| ¹³C | 1D ¹³C NMR | 168.5, 152.1 (d, J=240), 140.2, 125.3, 115.8 (d, J=20), 110.4, 55.6, 24.1, 12.3, 6.5 | Carbonyl, C-F, Aromatic Cs, O-CH, Acetyl C, Cyclopropyl Cs |
| ¹⁹F | 1D ¹⁹F NMR | -135.2 (m) | Aromatic C-F |
The synergistic combination of these advanced analytical techniques within a single hyphenated platform provides a powerful and efficient workflow for the detailed characterization of complex mixtures. shimadzu.com For a compound like this compound, this approach enables the rapid identification and structural elucidation of even trace-level impurities, which is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. biomedres.us
Reactivity Studies and Reaction Mechanisms
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The rate and regioselectivity of these reactions on 4-Cyclopropoxy-3-fluoroaniline are determined by the directing effects of the existing substituents.
The outcome of electrophilic aromatic substitution on the this compound ring is controlled by the combined directing influence of the amino (-NH2), fluoro (-F), and cyclopropoxy (-O-c-Pr) groups. Each substituent exerts a distinct effect on the electron density of the aromatic ring, guiding incoming electrophiles to specific positions.
Amino Group (-NH2): As a powerful activating group, the amino moiety donates electron density into the ring primarily through a strong positive resonance effect (+R). organicchemistrytutor.comlibretexts.org This significantly increases the nucleophilicity of the ring, making it much more reactive towards electrophiles than benzene (B151609). It is a strong ortho, para-director. organicchemistrytutor.comlibretexts.org
Cyclopropoxy Group (-O-c-Pr): Similar to other alkoxy groups, the cyclopropoxy group is also an activating, ortho, para-director. The oxygen atom's lone pairs participate in resonance with the aromatic ring, increasing electron density at the ortho and para positions. organicchemistrytutor.comyoutube.com
When these effects are considered together for this compound, a clear regiochemical preference emerges. The amino group is the most powerful activating substituent and its directing effect is dominant. It strongly activates the positions ortho to it (C2 and C6) and para to it (C4, which is already substituted). The cyclopropoxy group activates its ortho positions (C3 and C5), while the fluoro group directs to its ortho (C2) and para (C6) positions. The convergence of these directing effects, particularly the overwhelming influence of the amino group, makes positions C2, C5, and C6 the most probable sites for electrophilic attack. Steric hindrance from the adjacent substituents may influence the relative yields of substitution at these positions.
Table 1: Summary of Substituent Directing Effects in this compound This table is interactive. Click on the headers to sort.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference | Activated Positions for EAS |
|---|---|---|---|---|---|---|
| Amino (-NH2) | C1 | -I (Weak) | +R (Strong) | Strongly Activating | ortho, para | C2, C6 |
| Fluoro (-F) | C3 | -I (Strong) | +R (Weak) | Weakly Deactivating | ortho, para | C2, C6 |
The mechanism of electrophilic aromatic substitution on this compound follows the well-established two-step pathway typical for these reactions. nih.gov
Formation of the Sigma Complex: An incoming electrophile (E⁺) is attacked by the electron-rich π-system of the substituted aniline (B41778) ring. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma (σ) complex. organicchemistrytutor.comchemistrytalk.org The stability of this intermediate is crucial in determining the reaction's regioselectivity. For attack at the ortho and para positions relative to the activating amino and cyclopropoxy groups, the positive charge of the sigma complex can be delocalized onto the nitrogen and oxygen atoms, respectively, providing significant additional resonance stabilization. youtube.com This enhanced stability lowers the activation energy for ortho and para attack compared to meta attack.
Deprotonation and Aromatization: In the second step, a weak base present in the reaction mixture removes a proton from the carbon atom bearing the new electrophile. This restores the aromaticity of the ring and yields the final substituted product.
Computational studies on related systems have explored the rich mechanistic landscape of EAS reactions, confirming the existence of these intermediates and, in some cases, proposing concerted pathways where the sigma complex is a transition state rather than a true intermediate. nih.gov
Nucleophilic Reactions at the Aromatic Ring and Substituents
The presence of multiple functional groups allows for a variety of nucleophilic reactions, though the electron-rich nature of the ring generally disfavors nucleophilic attack on the ring itself.
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halogen. semanticscholar.orgnih.gov These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction.
In the case of this compound, the aromatic ring is substituted with two strong electron-donating groups (amino and cyclopropoxy). These groups increase the electron density of the ring, thereby destabilizing the anionic intermediate required for the SNAr mechanism. Consequently, direct nucleophilic substitution of the fluorine atom is highly unfavorable and would require exceptionally harsh reaction conditions, if it were to proceed at all. The molecule's electronic character is opposite to that required for a facile SNAr reaction. mdpi.combeilstein-journals.org
The primary amino group is a key site of reactivity in this compound. As a nucleophile, it readily participates in several common transformations.
Acylation: The amino group can be acylated by reacting with acyl chlorides or acid anhydrides to form the corresponding amide. This reaction is often used to protect the amino group during other transformations or to synthesize more complex molecules.
Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. Controlling the degree of alkylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine. nih.gov
Diazotization: As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid at low temperatures (0–5 °C). This process converts the amino group into a diazonium salt (-N₂⁺). Aromatic diazonium salts are highly valuable synthetic intermediates that can be subsequently replaced by a wide variety of substituents (e.g., -H, -OH, -CN, halogens) through reactions like the Sandmeyer reaction. nih.gov
The cyclopropane ring is a strained three-membered ring that can undergo ring-opening reactions under specific conditions, particularly in the presence of strong acids or electrophiles. nih.govresearchgate.net The cyclopropoxy group in this molecule is an ether, and its reactivity is influenced by both the ether linkage and the strained ring.
Under strongly acidic conditions, the ether oxygen can be protonated. Subsequent nucleophilic attack could potentially lead to cleavage of the aryl-oxygen bond or the cyclopropyl-oxygen bond. More likely, electrophilic attack on the cyclopropane ring itself could induce ring-opening. Theoretical studies have indicated that the mechanism of cyclopropane ring-opening is influenced by the electronic nature of its substituents. nih.gov While the electron-donating environment of the aniline ring might not promote this reactivity under mild conditions, treatment with strong acids or Lewis acids could facilitate rearrangements or ring-opening to form propenyl or other unsaturated side chains. rsc.orgnih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzene |
Oxidation and Reduction Chemistry
The oxidation and reduction chemistry of this compound is centered around the aniline functional group. The substitution pattern on the aromatic ring modulates the redox potential and the nature of the intermediates and final products.
The oxidation of anilines can proceed through various mechanisms, often involving the formation of radical cations as initial intermediates. mdpi.comnih.gov The specific pathway and resulting products are highly dependent on the oxidant used and the reaction conditions. In the case of this compound, the electron-donating nature of the amino and cyclopropoxy groups increases the electron density of the aromatic ring, making it susceptible to oxidation.
Electrochemical oxidation of aniline and its derivatives typically involves an initial one-electron transfer to form a radical cation. mdpi.com This radical cation can then undergo further reactions, such as dimerization or reaction with other nucleophiles present in the medium. For substituted anilines, the radical can be delocalized onto the aromatic ring at the ortho and para positions. mdpi.com This can lead to head-to-tail, tail-to-tail, or head-to-head coupling products. mdpi.com
Chemical oxidation with strong oxidizing agents can lead to the formation of a variety of products, including nitrobenzenes and benzoquinones. openaccessjournals.com The oxidation of meta-substituted anilines with reagents like tetrabutylammoniumbromochromate has been reported to yield the corresponding azobenzenes. orientjchem.org The reaction mechanism is proposed to involve a two-electron reduction of the Cr(VI) species to Cr(IV). orientjchem.org
A theoretical study on the atmospheric oxidation of aniline initiated by OH radicals suggests that H-abstraction from the -NH2 group is a major pathway. nih.gov This generates a C6H5NH radical, which can undergo further reactions in the atmosphere. nih.gov
Table 1: Potential Oxidation Products of this compound
| Oxidant/Method | Potential Product(s) | Putative Mechanism |
| Electrochemical Oxidation | Dimerized products (azo, hydrazo, etc.) | Formation of radical cation followed by coupling reactions. mdpi.com |
| Strong Oxidizing Agents (e.g., KMnO4) | Nitro derivatives, Benzoquinones | Non-selective oxidation pathways. openaccessjournals.com |
| Tetrabutylammoniumbromochromate | Azobenzene derivative | Two-electron oxidation process. orientjchem.org |
| OH Radicals (Atmospheric) | Radical species, further degradation products | H-abstraction from the amino group. nih.gov |
While this compound is already in a reduced form (an aniline), the discussion of reduction reactions is highly relevant in the context of its synthesis from a corresponding nitroaromatic precursor, 4-Cyclopropoxy-3-fluoro-1-nitrobenzene. The selective reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. A variety of methods are available that offer high chemoselectivity, tolerating other functional groups. organic-chemistry.orgresearchgate.netwikipedia.org
Catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and efficient method for nitro group reduction. organic-chemistry.orgwikipedia.org Transfer hydrogenation, using hydrogen donors like hydrazine hydrate or formate salts in the presence of a catalyst, also provides a mild and effective alternative. organic-chemistry.org
For substrates with sensitive functional groups, chemoselective reduction methods are crucial. Iron powder in acidic media (Béchamp reduction) or activated iron are known to selectively reduce nitro groups while tolerating functionalities like halogens, ketones, and esters. researchgate.net Iron-catalyzed hydrosilylation has also emerged as a selective method for the reduction of nitroarenes. rsc.orgrsc.org
Table 2: Selective Reduction Methods for the Synthesis of Anilines from Nitroarenes
| Reagent/Catalyst System | Key Features and Selectivity |
| H2, Pd/C or Raney Ni | Widely used, highly efficient for many substrates. organic-chemistry.orgwikipedia.org |
| Hydrazine Hydrate, Pd/C | Effective for transfer hydrogenation, can be selective for halogens. organic-chemistry.org |
| Iron Powder (activated) | High chemoselectivity, tolerates a wide range of functional groups. researchgate.net |
| FeX2–R3P with Organosilanes | Iron-catalyzed hydrosilylation, good functional group tolerance. rsc.orgrsc.org |
| Vasicine (natural product) | Metal- and base-free reduction in water, tolerates various functional groups. organic-chemistry.org |
Cross-Coupling and Catalytic Transformations
The presence of C-H and C-F bonds on the aromatic ring, as well as the unique cyclopropoxy group, makes this compound a potential substrate for various cross-coupling and catalytic transformations.
Direct C-H functionalization of arenes is a powerful tool for the synthesis of complex molecules. Palladium-catalyzed C-H arylation of fluoroarenes has been reported, demonstrating the feasibility of forming C-C bonds at positions activated by the fluorine substituent. researchgate.net The direct arylation of unprotected anilines at the ortho position has also been achieved using a palladium catalyst with a cooperating ligand that prevents N-arylation. uva.es Given the substitution pattern of this compound, C-H activation could potentially occur at the positions ortho to the amino group.
Palladium-catalyzed coupling of fluoroalkylamines with aryl halides is a known method for the synthesis of fluorinated anilines. nih.govnih.gov While this describes the formation of the C-N bond, the mechanistic principles are relevant for understanding the reactivity of the aniline nitrogen in cross-coupling reactions. The turnover-limiting step in these reactions is often the reductive elimination to form the C-N bond. nih.govnih.gov
The Suzuki-Miyaura cross-coupling is a versatile method for C-C bond formation. Mechanistic studies of these reactions are extensive, typically involving oxidative addition, transmetalation, and reductive elimination steps. nih.govcolab.wsnih.gov While not directly demonstrated for this compound, arylation at the positions ortho to the fluorine or amino group via a directed C-H activation or a traditional cross-coupling of a halogenated derivative is conceivable.
Table 3: Potential Cross-Coupling Reactions at the Aromatic Ring
| Reaction Type | Potential Coupling Partner | Catalyst System | Expected Outcome |
| C-H Arylation | Aryl Halide | Palladium with a suitable ligand | Direct arylation at a C-H position on the aniline ring. researchgate.netuva.es |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Palladium catalyst | C-C bond formation if a halide is present on the aniline ring. nih.govcolab.wsnih.gov |
The cyclopropyl (B3062369) group is a strained ring system that can undergo catalytic activation, typically leading to ring-opening or rearrangement reactions. iciq.orgnih.govnih.gov Rhodium-catalyzed oxidative C-C activation and silylation of cyclopropanols have been demonstrated. nih.gov Palladium(II)-catalyzed enantioselective C-H activation of cyclopropanes has also been achieved, allowing for cross-coupling with organoboron reagents. nih.gov
In the context of a cyclopropoxy group attached to an aromatic ring, the ether linkage might be cleaved under certain catalytic conditions. However, the C-O bond is generally more stable than the C-C bonds within the cyclopropyl ring. Catalytic activation might lead to dearomative cycloadditions or rearrangements, although such reactivity for a cyclopropoxy-substituted aniline has not been extensively documented. Phosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with a cyclopropenone showcases the reactivity of strained rings in the presence of a catalyst. acs.org
Mechanistic Elucidation of Key Transformations
The mechanisms of the potential transformations of this compound can be inferred from studies on related compounds.
The oxidation of the aniline moiety likely proceeds through a radical cation intermediate, as is common for anilines. mdpi.comresearchgate.net The stability and subsequent reaction pathways of this intermediate would be influenced by the electronic effects of the fluoro and cyclopropoxy substituents.
Cross-coupling reactions , such as C-H arylation, are generally believed to follow a catalytic cycle involving a palladium(0)/palladium(II) couple. nih.gov For C-H activation, a concerted metalation-deprotonation (CMD) pathway is often proposed. The regioselectivity of C-H functionalization would be directed by the electronic and steric properties of the substituents. For instance, the amino group can act as a directing group for ortho-metalation.
The catalytic activation of the cyclopropoxy group would likely involve oxidative addition of a C-C bond of the cyclopropane to a low-valent metal center. This would generate a metallacyclobutane intermediate, which could then undergo further reactions. The presence of the aromatic ring and the aniline functionality could influence the stability and reactivity of such intermediates.
Mechanistic studies on nickel-catalyzed cross-coupling reactions have shown that radical or bimetallic pathways can be involved, which differ from the typical mechanisms of palladium-catalyzed reactions. researchgate.net Any potential nickel-catalyzed transformations of this compound would need to consider these alternative mechanistic possibilities.
Kinetic Studies and Reaction Rate Determination
Currently, there is a lack of published kinetic studies that specifically determine the reaction rates of this compound in various chemical transformations. To understand its reactivity profile, such studies would be essential.
Table 1: Hypothetical Kinetic Data for a Nucleophilic Aromatic Substitution Reaction
| Entry | Electrophile | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |
| 1 | 1-fluoro-2,4-dinitrobenzene | DMF | 25 | Data not available |
| 2 | 1-chloro-2,4-dinitrobenzene | DMSO | 25 | Data not available |
| 3 | 1-fluoro-2,4-dinitrobenzene | Acetonitrile (B52724) | 50 | Data not available |
This table illustrates the type of data that would be generated from kinetic studies. The values are purely hypothetical due to the absence of experimental data for this compound.
Influence of Substituent Electronic Effects on Reaction Pathways (e.g., Hammett Correlations)
The electronic properties of the cyclopropoxy and fluoro substituents on the aniline ring are expected to significantly influence the reactivity of this compound. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group via the inductive effect. Conversely, the cyclopropoxy group can act as an electron-donating group through resonance. The interplay of these effects governs the electron density on the aromatic ring and the nucleophilicity of the amino group.
Hammett correlations are a valuable tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. mdpi.comresearchgate.net These correlations relate the rate or equilibrium constants of a reaction to the Hammett substituent constant (σ). However, no studies have been found that apply Hammett analysis to reactions involving this compound.
Table 2: Hammett Substituent Constants (σ) for Relevant Groups
| Substituent | σ_para | σ_meta |
| -F | 0.06 | 0.34 |
| -O-cyclopropyl | Data not available | Data not available |
| -NH₂ | -0.66 | -0.16 |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations provide a powerful lens through which the intrinsic properties of a molecule can be understood at the atomic and electronic levels. For a molecule like 4-Cyclopropoxy-3-fluoroaniline, these calculations would offer deep insights into its structure, stability, and electronic nature.
Geometry Optimization and Conformational Analysis (e.g., Ab Initio, DFT)
The first step in a computational investigation is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this would involve calculating the potential energy of the molecule as a function of its atomic coordinates to find the arrangement with the minimum energy.
Ab Initio and Density Functional Theory (DFT) are two of the most common and reliable methods for this purpose. DFT methods, in particular, offer a good balance between accuracy and computational cost and are widely used for molecules of this size.
Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Natural Bond Orbital Analysis)
Once the optimized geometry is obtained, the electronic structure can be analyzed to understand its reactivity and chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.
The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity). For an aniline (B41778) derivative, the HOMO is typically localized on the benzene (B151609) ring and the nitrogen atom of the amino group.
The LUMO energy indicates the molecule's ability to accept electrons (electrophilicity).
The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Natural Bond Orbital (NBO) analysis would provide a more detailed picture of the bonding and charge distribution within the molecule. This analysis can quantify the delocalization of electron density, identify important orbital interactions (such as lone pair donations), and calculate the natural atomic charges on each atom. For this compound, NBO analysis would be crucial in understanding the electronic effects of the cyclopropoxy and fluorine substituents on the aromatic ring and the amino group.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)
Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to validate the calculated structure and electronic properties.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations would predict the chemical shifts for each unique proton and carbon atom in this compound, providing a theoretical spectrum that can aid in the interpretation of experimental NMR data.
Infrared (IR) vibrational frequencies can also be computed. These calculations predict the frequencies and intensities of the vibrational modes of the molecule. The predicted IR spectrum would show characteristic peaks for the N-H stretching of the amino group, C-O stretching of the ether linkage, C-F stretching, and various vibrations of the aromatic ring and cyclopropyl (B3062369) group.
Substituent Effects on Molecular Properties (e.g., pKa, Inversion Barriers)
The cyclopropoxy and fluorine substituents on the aniline ring are expected to significantly influence its chemical properties.
pKa: The basicity of the amino group, quantified by its pKa value, is a critical property. Computational methods can be used to predict the pKa of this compound. This would typically involve calculating the Gibbs free energy change for the protonation of the amino group. The electron-donating or -withdrawing nature of the substituents plays a crucial role; the fluorine atom is electron-withdrawing, which is expected to decrease the basicity of the aniline, while the cyclopropoxy group's effect would be more complex, involving both inductive and resonance effects.
Inversion Barriers: The amino group in aniline is not planar and can undergo a process of inversion. The energy barrier for this inversion can be calculated. Substituents on the ring can affect the geometry of the amino group and the height of this inversion barrier.
Reaction Mechanism Studies
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, providing insights into the transition states and energy profiles of reaction pathways.
Transition State Calculations and Activation Energy Determination
For any chemical reaction involving this compound, such as electrophilic aromatic substitution or reactions involving the amino group, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state (TS) , which is the highest energy point along the reaction coordinate.
By calculating the energies of the reactants, transition state, and products, the activation energy of the reaction can be determined. The activation energy is a critical factor that governs the rate of a chemical reaction. These calculations would allow for a theoretical prediction of the reactivity of this compound in various chemical transformations and help in understanding the regioselectivity of reactions on the substituted benzene ring.
Potential Energy Surface Mapping
The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. Mapping the PES allows for the identification of stable conformations (energy minima) and transition states (saddle points), which are crucial for understanding reaction mechanisms and conformational dynamics.
For this compound, a comprehensive PES mapping would involve systematically varying key dihedral angles, such as those associated with the cyclopropoxy group and the amine group, to locate the global energy minimum and other low-energy conformers. The energy of each conformation is typically calculated using quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio methods.
Key Features of the Potential Energy Surface of this compound:
| Feature | Description |
| Global Minimum | The most stable conformation of the molecule, corresponding to the lowest point on the PES. |
| Local Minima | Other stable, but higher energy, conformations of the molecule. |
| Transition States | Saddle points on the PES that connect different minima, representing the energy barrier for conformational changes or chemical reactions. |
| Rotational Barriers | The energy required to rotate specific groups within the molecule, such as the cyclopropoxy or amino group. |
Investigation of Reaction Pathways and Competing Processes
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the reaction pathways on the potential energy surface. For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules.
Theoretical investigations can identify the most likely reaction pathways by calculating the activation energies of various possible routes. This allows for the prediction of major and minor products and provides insights into how reaction conditions can be optimized to favor a desired outcome. For instance, in the synthesis of substituted anilines, computational studies have been used to understand the regioselectivity of reactions and to rationalize the formation of different isomers acs.org.
Pathways for the biodehalogenation of fluorinated anilines have been investigated, revealing multiple reaction routes. One pathway involves monooxygenation at a fluorinated position, leading to the release of a fluoride (B91410) anion and the formation of a reactive quinoneimine nih.gov. Another pathway involves the binding of a fluoro-containing (semi)quinoneimine metabolite to proteins nih.gov. A third mechanism proceeds through the formation of a hydroxylated metabolite that subsequently loses a fluoride anion upon exposure to oxygen nih.gov. These studies on related compounds suggest that the metabolic fate of this compound could involve complex pathways leading to reactive intermediates.
Solvent Effects in Computational Models
The solvent in which a reaction or process occurs can have a profound impact on its outcome. Computational models can account for solvent effects through either explicit or implicit solvation models.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, providing a detailed picture of the solute-solvent interactions. However, this method is computationally expensive.
Implicit Solvation Models: Here, the solvent is treated as a continuous medium with a specific dielectric constant. This approach is less computationally demanding and is widely used to model the bulk effects of the solvent. The Polarizable Continuum Model (PCM) is a commonly used implicit solvation model researchgate.net.
For this compound, the polarity of the solvent would influence its conformational preferences and reactivity. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. Computational studies on other aniline derivatives have shown that solvent polarity can significantly affect their stability and reactivity semanticscholar.org. The choice of solvent can also influence the relative energies of reactants, transition states, and products, thereby altering the reaction kinetics and thermodynamics. A study on the reduction of nitrobenzene (B124822) derivatives demonstrated that the selectivity of the reaction to produce N-phenylhydroxylamine, azoxybenzene, or aniline could be dramatically switched by changing the reaction solvent acs.org.
Molecular Dynamics and Simulation
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of their behavior over time. This technique is particularly useful for investigating conformational changes, intermolecular interactions, and the aggregation behavior of molecules.
Conformational Flexibility of the Cyclopropoxy Group
MD simulations can be employed to explore the rotational dynamics of the cyclopropoxy group and to identify the most populated conformations. The orientation of the cyclopropoxy group relative to the aromatic ring can affect the molecule's steric and electronic properties. The fluorine and amino substituents on the aniline ring will electronically influence the preferred orientation of the cyclopropoxy group.
Intermolecular Interactions and Aggregation Behavior
The nature of intermolecular interactions is critical for understanding the physical properties of a compound, such as its melting point, boiling point, and solubility. For this compound, several types of intermolecular interactions are possible:
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the fluorine and oxygen atoms can act as hydrogen bond acceptors.
π-π Stacking: The aromatic rings can interact through π-π stacking.
Dipole-Dipole Interactions: The molecule possesses a dipole moment due to the presence of electronegative atoms (F, N, O), leading to dipole-dipole interactions.
van der Waals Forces: These are present in all molecules.
MD simulations can be used to study the aggregation behavior of this compound in different environments. Studies on the aggregation of small aromatic molecules have shown that π-π interactions are a major driving force for aggregation mdpi.com. The mechanism of aggregation often involves the coalescence of small clusters into larger ones nih.govrsc.org. The presence of halogen substituents, such as fluorine, can significantly affect intermolecular interactions in halogenated anilines dntb.gov.ua. Perhalogenated anilines have been shown to act as bifunctional donors of both hydrogen and halogen bonds acs.orgnih.gov. These simulations can predict whether the molecules are likely to form dimers, trimers, or larger aggregates, and can provide insights into the structure of these aggregates.
Application of Machine Learning and AI in Chemical Research
Machine learning (ML) and artificial intelligence (AI) are increasingly being used to accelerate chemical research and discovery. These technologies can be applied to various aspects of the study of this compound.
Potential Applications of ML and AI:
| Application Area | Description |
| Property Prediction | ML models can be trained on large datasets of chemical compounds to predict various properties of new molecules, such as their solubility, toxicity, and reactivity. This can help to prioritize compounds for synthesis and testing. |
| Reaction Outcome Prediction | AI algorithms can predict the major products of chemical reactions, helping chemists to design more efficient synthetic routes. Neural networks have been used to predict reaction outcomes with high accuracy mit.eduacs.org. These models can learn complex patterns from reaction data and generalize to new reactions youtube.com. |
| De Novo Drug Design | Generative models can be used to design novel molecules with desired properties. For a compound like this compound, which may be a fragment of a larger bioactive molecule, these methods could be used to generate new derivatives with improved activity. |
| Materials Discovery | ML can be used to screen large virtual libraries of compounds to identify candidates for new materials with specific properties. |
The application of AI in reaction prediction and chemical synthesis is a rapidly growing field researchgate.netprinceton.edu. For instance, quantitative structure-metabolism relationship (QSMR) models have been developed using computational chemistry to predict the metabolic fate of substituted anilines nih.gov. By leveraging the power of AI, researchers can significantly reduce the time and cost associated with the development of new chemicals and materials.
Predictive Modeling of Reactivity and Selectivity
Currently, there is a lack of specific, publicly available research that focuses on the predictive modeling of reactivity and selectivity for this compound. While computational chemistry offers a powerful toolkit for such predictions—employing methods like Density Functional Theory (DFT) to elucidate electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps—these analyses have not been specifically published for this aniline derivative. Such studies would be invaluable for understanding its behavior in various chemical transformations, predicting regioselectivity in electrophilic aromatic substitution reactions, and optimizing reaction conditions for desired outcomes.
Data-Driven Retrosynthetic Analysis
While the broader field of computational chemistry and data-driven synthesis is rapidly advancing, its specific application to thoroughly characterize this compound is an area that awaits exploration in academic and industrial research publications.
Future Research Directions and Interdisciplinary Applications
Exploration of Novel Synthetic Methodologies
Modern synthetic chemistry continually seeks methods that offer greater efficiency, selectivity, and sustainability. For a molecule like 4-cyclopropoxy-3-fluoroaniline, exploring advanced techniques such as photoredox catalysis and flow chemistry could provide new avenues for its functionalization and large-scale production.
Visible-light photoredox catalysis has become a powerful tool for forging new chemical bonds under mild conditions. chemicaljournal.in This methodology relies on the generation of radical intermediates, which can participate in a wide array of chemical transformations. sigmaaldrich.com For this compound, photoredox catalysis offers compelling future research directions for C-H functionalization, a process that directly converts C-H bonds into new functional groups, enhancing atom economy. nih.govrsc.org
The aniline (B41778) functional group can be leveraged to generate α-amino radicals through single-electron transfer (SET) followed by deprotonation. sigmaaldrich.combeilstein-journals.org These reactive intermediates could then be coupled with various radical acceptors. Furthermore, the combination of photoredox catalysis with other catalytic systems, such as nickel catalysis, opens up possibilities for cross-coupling reactions, enabling the direct arylation or alkylation of the aniline's C-H bonds. sioc-journal.cnrsc.org The fluorine and cyclopropoxy substituents would sterically and electronically influence the regioselectivity of these functionalizations. Research could explore reactions such as those detailed in the table below, applying established photoredox principles to this specific scaffold.
| Potential Reaction Type | Radical Precursor/Acceptor | Catalyst System (Hypothetical) | Potential Product Class | Reference Principle |
| C-H Alkylation | Alkyl Halides, Alkenes | Iridium or Ruthenium Photocatalyst | Functionalized Aniline Derivatives | nih.govacs.org |
| C-H Arylation | Aryl Diazonium Salts, Aryl Halides | Organic Dyes, Dual Photoredox/Nickel | Biaryl Amine Derivatives | nih.govrsc.org |
| C-N Coupling/Annulation | Alkenes, Alkynes | Iridium Photocatalyst | Nitrogen-containing Heterocycles | organic-chemistry.org |
| Acylation | α-Oxo Acids | Dual Photoredox/Nickel | Functionalized Anilides | nih.gov |
This table is illustrative, outlining potential research based on established photoredox methodologies.
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for hazardous reactions, and greater potential for automation and scalability. seqens.comsioc-journal.cn The synthesis of fine chemicals containing fluorine, as well as multi-step preparations common in the pharmaceutical industry, have benefited greatly from this technology. rsc.orgnih.gov
Future research could focus on developing a telescoped, continuous flow synthesis for this compound and its derivatives. nih.gov This approach would be particularly advantageous for steps that are highly exothermic or involve unstable intermediates, such as diazotization reactions, which are common for anilines. seqens.comuva.nl By integrating reaction, separation, and analysis steps into a single, continuous line, flow chemistry can significantly reduce production time and improve process efficiency and reproducibility. rsc.orguc.pt Industrial-scale production of related fluoroaniline (B8554772) derivatives already utilizes continuous flow reactors to improve yield and safety. vulcanchem.comvapourtec.com
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis (Prospective) | Reference Principle |
| Safety | Higher risk with exothermic reactions or hazardous reagents (e.g., diazotization). | Enhanced safety due to small reactor volumes and superior temperature control. | seqens.comvapourtec.com |
| Scalability | Often challenging, non-linear scale-up. | Easier to scale by running the system for longer periods ("scaling out"). | researchgate.net |
| Efficiency | Inter-step isolation and purification lead to lower overall yield and longer cycle times. | "Telescoped" reactions minimize manual handling and improve throughput. | nih.govuc.pt |
| Process Control | Difficult to maintain precise control over temperature, mixing, and reaction time. | Precise, automated control over flow rate, temperature, and stoichiometry. | seqens.combeilstein-journals.org |
This table compares established characteristics of batch and flow synthesis as they would apply to the production of functionalized anilines.
Advanced Materials Science Applications
The electronic and steric properties imparted by the fluorine and cyclopropoxy groups make this compound an attractive building block for advanced functional materials.
Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable properties. uaic.ro The properties of PANI can be significantly modified by introducing substituents onto the aniline monomer. nih.govrsc.org The incorporation of fluorine atoms into the polymer backbone, as seen in poly(3-fluoroaniline), has been shown to improve solubility and thermal stability compared to unsubstituted PANI. researchgate.netqu.edu.qa
Integrating this compound as a monomer or co-monomer in polymerization would be a promising research avenue. The bulky cyclopropoxy group would likely disrupt polymer chain packing, further enhancing solubility in common organic solvents—a major challenge in PANI processing. nih.gov This improved processability could facilitate the fabrication of thin films for sensor applications. rsc.org The combination of the electron-withdrawing fluorine and the somewhat bulky cyclopropoxy group would also modulate the electronic bandgap and morphology of the resulting polymer, influencing its conductivity and optical properties. researchgate.netnih.gov
| Polymer | Key Substituent | Reported/Expected Solubility | Reported/Expected Thermal Stability | Reference Principle |
| Polyaniline (PANI) | None | Poor in common solvents | Moderate | uaic.ro |
| Poly(3-fluoroaniline) | 3-Fluoro | Improved solubility | Higher than PANI | researchgate.netqu.edu.qa |
| Poly(this compound) | 3-Fluoro, 4-Cyclopropoxy | Expected to be further improved | Expected to be high | nih.govresearchgate.net |
This table presents a comparative analysis based on documented properties of related polyanilines and theoretical effects of the cyclopropoxy substituent.
Materials with significant nonlinear optical (NLO) properties are critical for applications in data processing, optical computing, and telecommunications. tandfonline.com Organic chromophores designed for NLO applications typically consist of an electron donor and an electron acceptor connected by a π-conjugated bridge. rsc.org Anilines and their derivatives are frequently used as strong electron-donating components in these systems. mdpi.com
Future research could explore the use of the this compound scaffold as a novel, modifiable donor group in NLO chromophores. The inherent donor strength of the aniline nitrogen, fine-tuned by the electronic effects of the fluorine and cyclopropoxy substituents, could lead to materials with large first hyperpolarizability (β) values. researchgate.net Furthermore, the steric bulk of the cyclopropoxy group could be exploited to inhibit the formation of centrosymmetric aggregates in the solid state, a crucial factor for achieving a high macroscopic NLO response in poled polymer films. rsc.orgcambridge.org
Catalysis and Ligand Design
The design of ligands is fundamental to the development of new homogeneous metal catalysts, as ligands dictate the catalyst's reactivity, stability, and selectivity. rsc.org Aniline derivatives are versatile precursors for a wide range of important ligand classes, including N-heterocyclic carbenes (NHCs), phosphines, and pincer-type ligands. mdpi.com
This compound represents a valuable, yet unexplored, starting material for ligand synthesis. The amine group can be readily transformed to initiate the construction of various ligand frameworks. The fluorine and cyclopropoxy groups would be positioned to exert significant steric and electronic influence on the resulting metal center. acs.org For example, a ligand derived from this aniline could modulate the electron density at the metal, potentially enhancing catalytic activity in cross-coupling reactions or C-H activation processes. acs.orgnih.gov The unique steric profile of the cyclopropoxy group could create a specific chiral pocket around the metal, which could be advantageous for developing new asymmetric catalysts.
| Hypothetical Ligand Class | Synthetic Precursor | Key Features from Substituents | Potential Catalytic Application | Reference Principle |
| Pincer Ligands (e.g., PNP, NNN) | This compound | Electronic tuning (F), Steric bulk (cyclopropoxy) | Dehydrogenation, Hydrogenation | mdpi.com |
| Chiral Phosphines | Derivatized this compound | Defined steric environment, Modified Lewis basicity | Asymmetric Cross-Coupling | nih.gov |
| N-Heterocyclic Carbene (NHC) Precursors | Imidazolium salts from the aniline | Modulated σ-donor/π-acceptor properties | C-N and C-O Coupling | nih.gov |
This table illustrates prospective ligand development based on established principles of catalyst design.
Utilization as Ligand Precursors in Metal-Catalyzed Reactions
The aniline nitrogen and the aromatic ring of this compound provide ideal coordination sites for metal ions, suggesting its potential as a precursor for novel ligands in metal-catalyzed reactions. Transition metal complexes are fundamental to modern organic synthesis, and the development of new ligands is crucial for advancing their catalytic properties. asianpubs.orgsysrevpharm.orgeie.grresearchgate.netnih.gov The electronic properties of the aniline can be finely tuned by the fluoro and cyclopropoxy substituents, which in turn can influence the catalytic activity and selectivity of the resulting metal complex.
The synthesis of such ligands could involve the reaction of this compound with other coordinating fragments to create bidentate or polydentate ligands. These new ligands could then be complexed with various transition metals like palladium, nickel, copper, or cobalt. sysrevpharm.orgeie.grnih.gov For instance, Schiff base complexes can be synthesized from aniline derivatives and salicylaldehydes, which are known to form stable complexes with a range of metal ions. researchgate.net
A particularly innovative approach is the concept of using "metal complexes as ligands," where a mononuclear complex acts as a building block for larger, polynuclear coordination polymers. mdpi.com A mononuclear complex of this compound could be designed to have available donor atoms, allowing it to coordinate to other metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers with potentially interesting magnetic or material properties. mdpi.com
The resulting metal complexes could be screened for catalytic activity in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, which are cornerstones of modern synthetic chemistry for forming carbon-carbon bonds. eie.grnih.gov The unique steric and electronic environment provided by the 4-cyclopropoxy-3-fluoroanilino ligand could lead to catalysts with enhanced stability, activity, and selectivity.
Design of Chiral Analogs for Asymmetric Synthesis
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. tcd.iesigmaaldrich.com Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org this compound can serve as a valuable starting material for the design of new chiral auxiliaries and ligands for asymmetric synthesis.
One strategy involves the introduction of a chiral center onto the aniline derivative. For example, reacting this compound to introduce a chiral group at the nitrogen atom or at another position on the aromatic ring could yield a novel chiral auxiliary. This new auxiliary could then be used to direct stereoselective transformations, such as alkylations or aldol (B89426) reactions, of an attached prochiral substrate. wikipedia.org
Another approach is the development of chiral ligands for asymmetric metal catalysis. Planar-chiral derivatives of nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) have proven effective in various asymmetric processes. nih.gov A similar strategy could be applied by synthesizing planar-chiral analogues derived from this compound. Furthermore, biocatalysis offers a powerful route to enantioselective synthesis. Engineered enzymes have been used for the asymmetric N-H carbene insertion into aniline derivatives, including 3-chloro-4-fluoroaniline, to produce chiral α-trifluoromethylated amines with high enantioselectivity. acs.org This biocatalytic approach could be extended to this compound to generate novel, enantioenriched building blocks for medicinal chemistry. acs.org
The development of chiral heterobimetallic catalysts represents another frontier. nsf.gov These catalysts, which can be formed from a combination of a metal salt and a chiral ligand, can exhibit enhanced activity and enantioselectivity. nsf.gov Chiral ligands derived from this compound could be explored in such systems for asymmetric ring-opening reactions or other important transformations. The use of crystalline porous materials, such as metal-organic frameworks (MOFs), as supports for chiral catalysts is also a rapidly growing field that could leverage chiral derivatives of this aniline. rsc.org
Exploration of Chemical Space and Derivatives
Synthesis of Diverse this compound Derivatives for Structure-Reactivity Relationship Studies
Structure-activity relationship (SAR) and structure-reactivity relationship studies are fundamental to medicinal chemistry and materials science. mdpi.comnih.govacs.orgmsu.eduucla.eduresearchgate.net Systematically modifying the structure of this compound and evaluating the impact on its properties can lead to the discovery of new compounds with optimized characteristics. A diverse library of derivatives can be synthesized to probe the effects of different functional groups on reactivity and biological activity.
Key modifications could include:
Substitution on the aniline ring: Introducing additional electron-donating or electron-withdrawing groups at the available positions (2, 5, and 6) of the aniline ring would modulate its electronic properties and steric profile.
Modification of the cyclopropoxy group: Replacing the cyclopropyl (B3062369) ring with other small aliphatic rings like cyclobutyl or altering its substitution could influence metabolic stability and binding affinity. nih.gov
Derivatization of the amino group: The primary amine can be converted into a wide range of functional groups, such as amides, sulfonamides, or secondary and tertiary amines, to explore different chemical interactions.
The following table illustrates a hypothetical SAR study on kinase inhibition, demonstrating how systematic structural changes could influence biological activity.
| Compound ID | R1-Substitution (Position 5) | R2-Substitution (Amine) | Kinase Inhibition IC₅₀ (nM) |
| Parent | H | -NH₂ | 500 |
| A-1 | -CH₃ | -NH₂ | 350 |
| A-2 | -Cl | -NH₂ | 200 |
| A-3 | H | -NHC(O)CH₃ | 150 |
| A-4 | -Cl | -NHC(O)CH₃ | 75 |
This is a hypothetical table created to illustrate the concept of an SAR study.
Such studies are crucial for optimizing lead compounds in drug discovery. For example, in the development of antibacterial quinolones, the nature of the substituent at the N-1 position of the quinolone core, which can be an aniline derivative, significantly impacts potency. msu.edu Similarly, SAR studies on pyrazolopyridine derivatives as antiviral agents have shown that modifications to an aniline moiety can drastically affect activity. ucla.edu
Computational Screening of Analogues for Targeted Properties
Computational chemistry provides powerful tools for the rational design and screening of new molecules, saving significant time and resources compared to traditional experimental approaches. researchgate.netnih.govasiapharmaceutics.infolodz.plias.ac.in Molecular docking, a key in silico technique, can be used to predict the binding affinity and orientation of this compound analogues within the active site of a biological target, such as an enzyme or receptor. nih.govasiapharmaceutics.infoias.ac.inresearchgate.net
A typical computational screening workflow would involve:
Building a virtual library: A diverse set of virtual analogues of this compound is created by adding various substituents and functional groups in silico.
Molecular docking: These virtual compounds are then docked into the three-dimensional structure of a target protein (e.g., a kinase, protease, or G-protein coupled receptor).
Scoring and analysis: The docking poses are scored based on their predicted binding energy and interactions with key amino acid residues in the active site.
The following table provides a conceptual example of data that could be generated from a molecular docking study of this compound analogues against a hypothetical kinase.
| Analogue ID | Modification | Predicted Binding Energy (kcal/mol) | Key H-Bond Interactions |
| Parent | None | -7.5 | Asp145 |
| B-1 | 5-Chloro substitution | -8.2 | Asp145, Lys72 |
| B-2 | Amine to acetamide | -8.9 | Asp145, Gln130 |
| B-3 | 5-Chloro and acetamide | -9.8 | Asp145, Lys72, Gln130 |
This is a conceptual table to illustrate the output of a molecular docking study.
Beyond docking, quantum chemical calculations like Density Functional Theory (DFT) can be employed to investigate the electronic properties of the analogues, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are related to the molecule's reactivity and electronic transitions. researchgate.netlodz.pl Absorption, Distribution, Metabolism, and Excretion (ADME) properties can also be predicted computationally to assess the druglikeness of the designed compounds. researchgate.netasiapharmaceutics.info These computational studies can guide the selection of the most promising candidates for synthesis and experimental testing, accelerating the discovery of new molecules with desired properties. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
